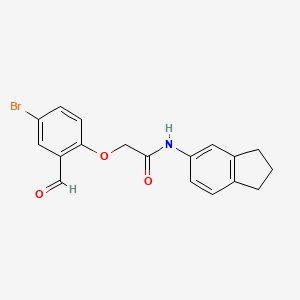
N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an organic compound known for its diverse applications in scientific research. This molecule belongs to the class of pyrazoles and features a distinctive structure that includes dimethylamino and methoxy substituents on a pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically begins with the preparation of the pyrazole core. This is often achieved through a condensation reaction between hydrazine and a β-diketone. Subsequently, the pyrazole ring undergoes functionalization to introduce the dimethylamino and methoxy groups. These steps usually involve selective nucleophilic substitution and methylation reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing reaction conditions for higher yields and purity. Catalysts and solvents play crucial roles in enhancing the efficiency of these processes, while maintaining stringent controls on temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
This compound is known to participate in various chemical reactions, including:
Oxidation: : Under certain conditions, it can undergo oxidation, leading to the formation of oxygenated derivatives.
Reduction: : Reducing agents can convert it into amine or alcohol derivatives.
Substitution: : It can undergo nucleophilic substitution reactions, especially at the dimethylamino and methoxy sites.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.
Major Products
Oxidation usually yields oxygenated compounds, while reduction produces amine or alcohol derivatives. Substitution reactions lead to a variety of substituted pyrazoles, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide finds applications across several scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a ligand in studying protein-ligand interactions.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and as a precursor in chemical manufacturing.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may bind to the active sites of these targets, modulating their activity. The exact mechanism often involves complex pathways, including signal transduction and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(dimethylamino)phenyl)pyrazole: : Lacks the methoxy group but shares similar properties.
3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide: : Missing the dimethylamino group.
N-(4-(dimethylamino)phenyl)-pyrazole-4-carboxamide: : Lacks the methoxy substituent.
Uniqueness
The presence of both dimethylamino and methoxy groups in N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide enhances its reactivity and binding affinity, distinguishing it from similar compounds. These features contribute to its versatility and efficacy in various applications.
How's that for a deep dive?
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-17(2)11-7-5-10(6-8-11)15-13(19)12-9-18(3)16-14(12)20-4/h5-9H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKECUIGXVLPBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
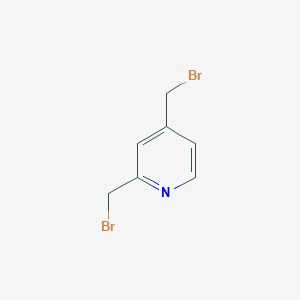
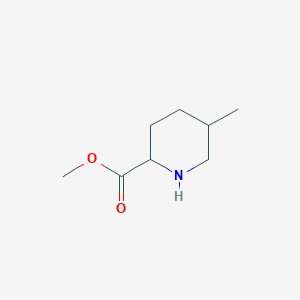
![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2990720.png)
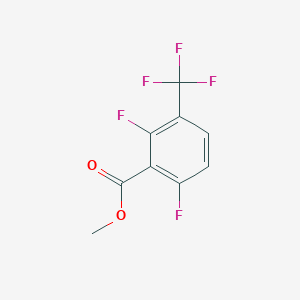
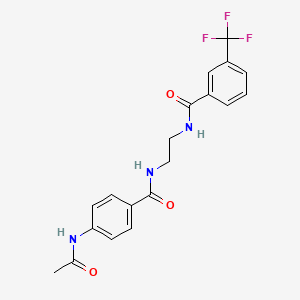
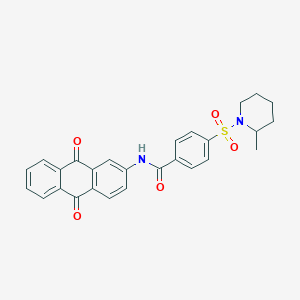
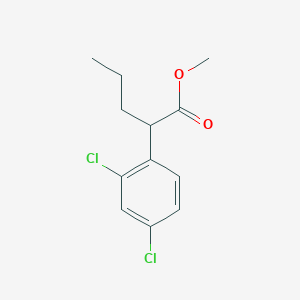
![N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2990727.png)
![4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2990728.png)
![1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2990729.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2990730.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2990732.png)
